![molecular formula C12H15N3O4 B14005504 N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide CAS No. 18969-36-3](/img/structure/B14005504.png)
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is a chemical compound with a complex structure that includes an acetyl group, a methyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide typically involves the reaction of N-methylhydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl and hydrazide groups.
N-(3-nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
18969-36-3 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13(3)14(10(2)17)8-11-4-6-12(7-5-11)15(18)19/h4-7H,8H2,1-3H3 |
Clé InChI |
NTLKVJFZSGZADI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


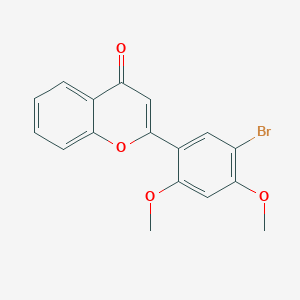
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
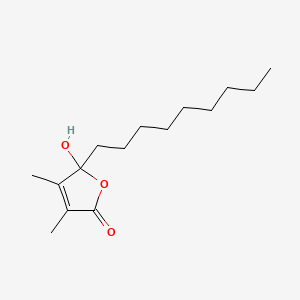
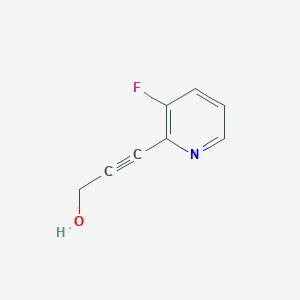

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B14005463.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)
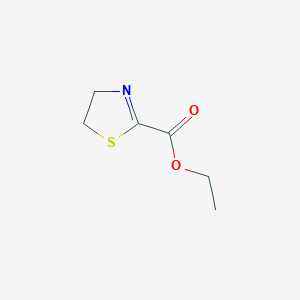
![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
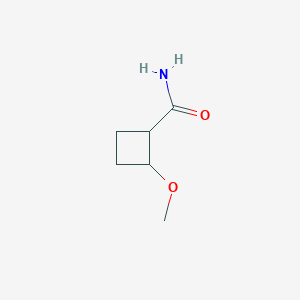
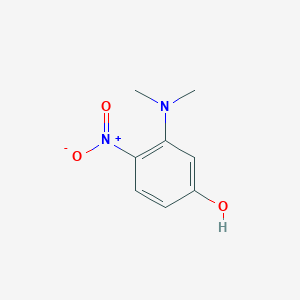
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
